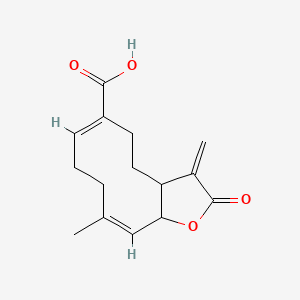
Taraxinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taraxinic acid is a bioactive compound predominantly found in the dandelion plant (Taraxacum officinale). This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of taraxinic acid typically involves the extraction from dandelion roots and leaves. The process begins with the drying and grinding of the plant material, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of dandelion plants, followed by mechanical extraction and purification processes. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Taraxinic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound β-D-glucopyranosyl ester.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions involving this compound can lead to the formation of various esters and amides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acid chlorides and anhydrides are commonly used in substitution reactions
Major Products:
Oxidation: this compound β-D-glucopyranosyl ester.
Reduction: Alcohol derivatives of this compound.
Substitution: Various esters and amides
Scientific Research Applications
Taraxinic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell differentiation and proliferation.
Medicine: Investigated for its potential as an anticancer agent, particularly against leukemia and liver cancer
Industry: Utilized in the development of natural health products and dietary supplements
Mechanism of Action
Taraxinic acid shares similarities with other bioactive compounds found in dandelion, such as:
Taraxasterol: Another bioactive compound with anti-inflammatory and anticancer properties.
This compound β-D-glucopyranosyl ester: A derivative of this compound with enhanced antioxidant activity
Uniqueness: this compound is unique due to its broad spectrum of biological activities and its potential as a therapeutic agent in various diseases .
Comparison with Similar Compounds
- Taraxasterol
- Taraxinic acid β-D-glucopyranosyl ester
- Lupeol acetate
Properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(6E,10Z)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid |
InChI |
InChI=1S/C15H18O4/c1-9-4-3-5-11(14(16)17)6-7-12-10(2)15(18)19-13(12)8-9/h5,8,12-13H,2-4,6-7H2,1H3,(H,16,17)/b9-8-,11-5+ |
InChI Key |
KZWCOWFKXMTBRH-IMDCMVKOSA-N |
Isomeric SMILES |
C/C/1=C/C2C(CC/C(=C\CC1)/C(=O)O)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(CCC(=CCC1)C(=O)O)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12317230.png)
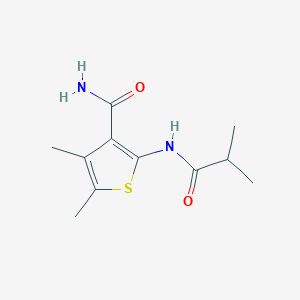
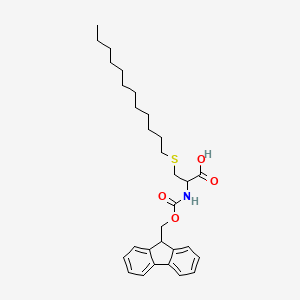
![[3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12317239.png)
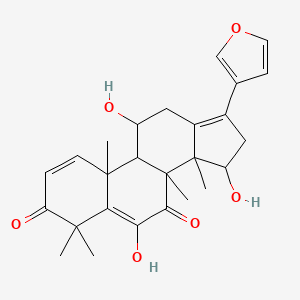
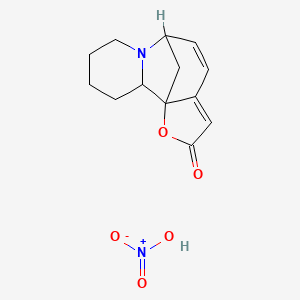
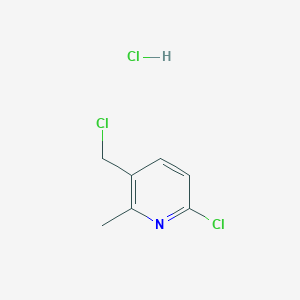
![Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B12317276.png)
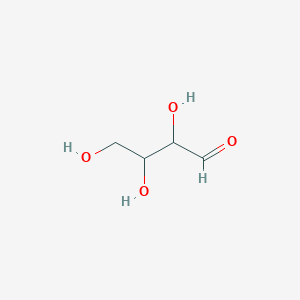
![1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide](/img/structure/B12317283.png)
![1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12317285.png)
![Ruthenate(2-),[[2,2'-bipyridine]-4,4'-dicarboxylato(2-)-kN1,kN1'](4,4'-dinonyl-2,2'-bipyridine-kN1,kN1')bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)-](/img/structure/B12317288.png)
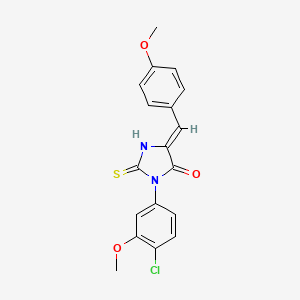
![N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-cyanoacetamide](/img/structure/B12317307.png)
